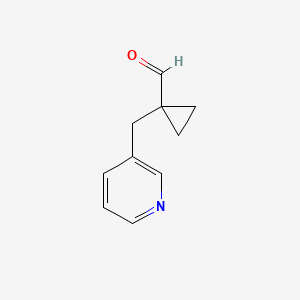
1-(Pyridin-3-ylmethyl)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-3-ylmethyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a pyridine ring via a methylene bridge, with an aldehyde functional group on the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-ylmethyl)cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a methylene group is inserted into an alkene.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions or cross-coupling reactions like the Suzuki-Miyaura coupling.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through oxidation reactions, such as the Swern oxidation or the use of Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and cross-coupling reactions, followed by efficient oxidation processes to introduce the aldehyde group. The choice of reagents and conditions would be optimized for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
1-(Pyridin-3-ylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 1-(Pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(Pyridin-3-ylmethyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives of the pyridine ring, depending on the substituent introduced.
科学的研究の応用
1-(Pyridin-3-ylmethyl)cyclopropane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-(Pyridin-3-ylmethyl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects.
類似化合物との比較
Similar Compounds
1-(Pyridin-2-ylmethyl)cyclopropane-1-carbaldehyde: Similar structure but with the pyridine ring attached at the 2-position.
1-(Pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde: Similar structure but with the pyridine ring attached at the 4-position.
1-(Pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
1-(Pyridin-3-ylmethyl)cyclopropane-1-carbaldehyde is unique due to the specific positioning of the pyridine ring and the presence of the aldehyde group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various synthetic and research applications.
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
1-(pyridin-3-ylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c12-8-10(3-4-10)6-9-2-1-5-11-7-9/h1-2,5,7-8H,3-4,6H2 |
InChIキー |
SNAUXZUBAUFSIH-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=CN=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


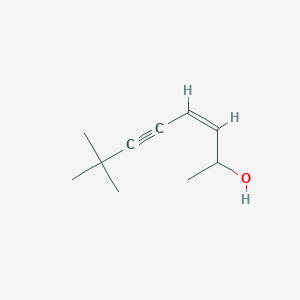

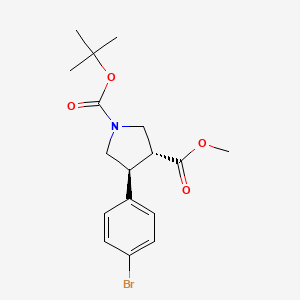
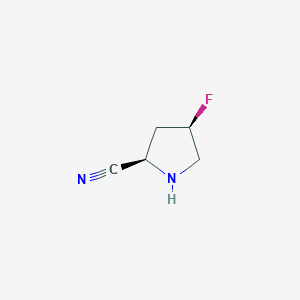

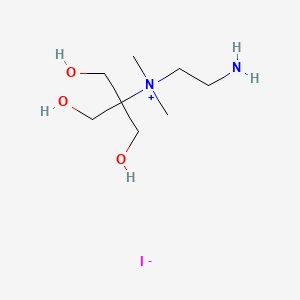
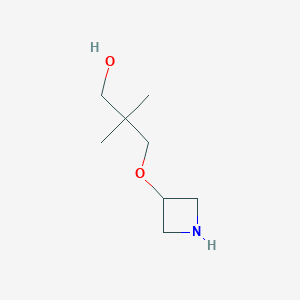
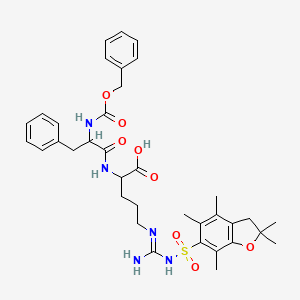
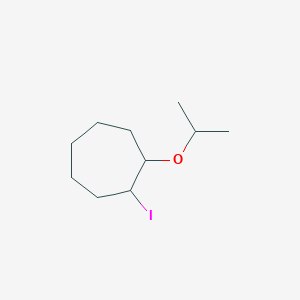
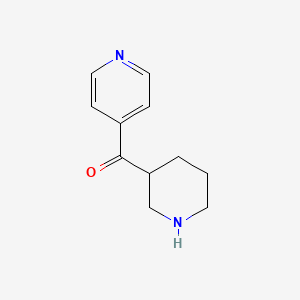
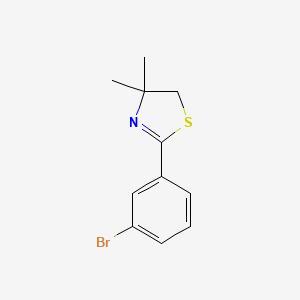
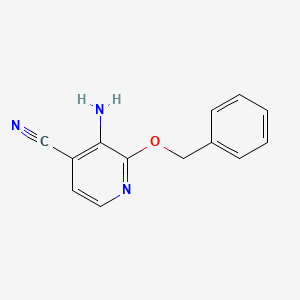
![1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341483.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13341488.png)
